![molecular formula C30H46O9 B1198219 Strospeside CAS No. 595-21-1](/img/structure/B1198219.png)
Strospeside
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Overview
Description
Preparation Methods
Strospeside can be isolated from the shoots of Cuscuta reflexa The isolation process involves extracting the plant material with suitable solvents, followed by purification using chromatographic techniques
Chemical Reactions Analysis
Strospeside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Strospeside has the chemical formula C30H46O9 and is characterized by its glycosylation at the 3β-hydroxy group of gitoxigenin. This structural modification enhances its biological activity, primarily through the inhibition of the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels. This mechanism improves cardiac contractility, making this compound beneficial for treating heart conditions such as heart failure and arrhythmias.
Scientific Research Applications
This compound's applications span various fields, including:
-
Cardiovascular Pharmacology :
- Mechanism of Action : this compound enhances cardiac muscle contraction by inhibiting sodium-potassium ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes.
- Therapeutic Uses : It is being investigated for its cardioprotective properties and potential use in treating heart diseases.
-
Oncology :
- Cytotoxic Effects : Studies have demonstrated this compound's cytotoxic effects on cancer cell lines, particularly renal and prostate cancer cells. It shows promise in inhibiting oxidative stress-induced cell death and autophagy.
- Mechanism of Action : Research indicates that this compound may induce apoptosis in tumor cells, positioning it as a candidate for novel anticancer therapies .
- Biochemical Research :
Cardiovascular Effects
A study on the effects of this compound on bradycardia revealed that its administration in animal models led to significant changes in heart rate regulation. The research indicated that both vagal and sympathetic pathways are involved in the bradycardic response to this compound, highlighting its complex interactions within cardiovascular systems .
Anticancer Properties
In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, a study reported a concentration-dependent inhibition of cell proliferation in renal cancer cells treated with this compound, suggesting its potential as an effective anticancer agent .
Mechanism of Action
Strospeside exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound a potent cardiotonic agent .
Comparison with Similar Compounds
Strospeside is similar to other cardenolide glycosides such as digitoxin and digoxin. this compound is unique due to its specific glycosylation pattern and its potent cytotoxic effects on cancer cell lines . Similar compounds include:
Digitoxin: Another cardenolide glycoside with cardiotonic properties.
Digoxin: A well-known cardiotonic agent used in the treatment of heart failure and atrial fibrillation.
Ouabain: A cardenolide glycoside with similar mechanisms of action but different pharmacokinetic properties.
This compound’s unique glycosylation pattern and potent cytotoxicity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
595-21-1 |
---|---|
Molecular Formula |
C30H46O9 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3 |
InChI Key |
CPFNIKYEDJFRAT-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
Synonyms |
strospeside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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